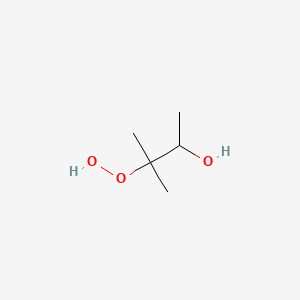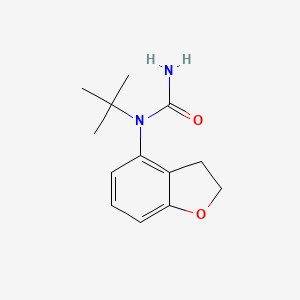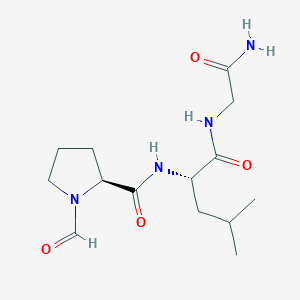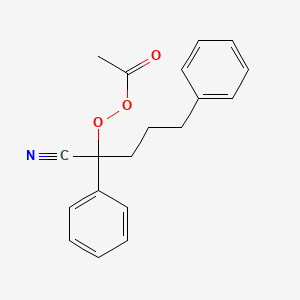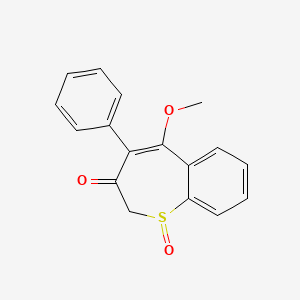
1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide typically involves the following steps:
Formation of the Benzothiepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene and a sulfur-containing reagent.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the thiepin ring to form the 1-oxide. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide back to the thiepin or further reduce it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiepin Derivatives: Compounds with similar benzothiepin structures but different substituents.
Sulfoxides and Sulfones: Compounds with similar oxidation states of sulfur.
Methoxy-Substituted Aromatics: Compounds with methoxy groups on aromatic rings.
Uniqueness
1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide is unique due to its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties compared to other compounds.
Properties
CAS No. |
57458-88-5 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-methoxy-1-oxo-4-phenyl-1λ4-benzothiepin-3-one |
InChI |
InChI=1S/C17H14O3S/c1-20-17-13-9-5-6-10-15(13)21(19)11-14(18)16(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
DVZUHVOZSSBKJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)CS(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)
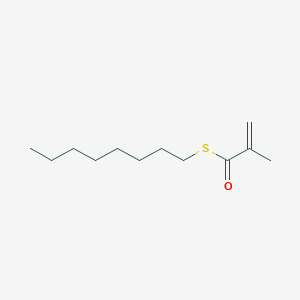
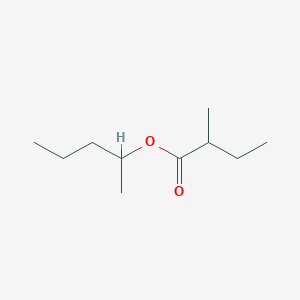
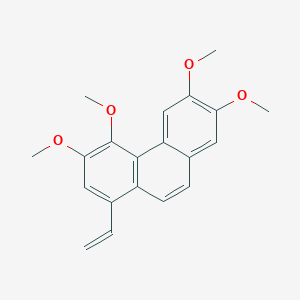
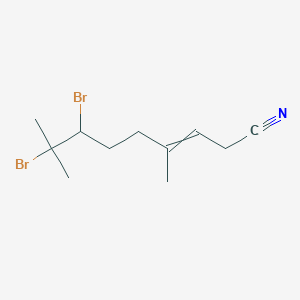
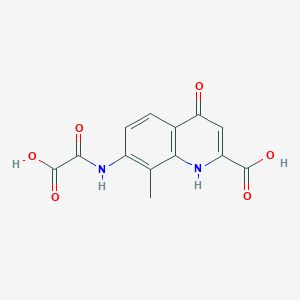

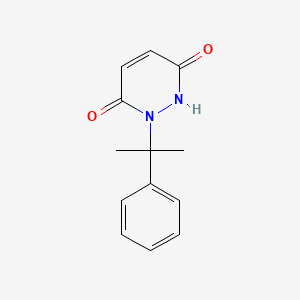
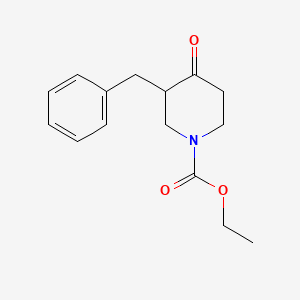
![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)
